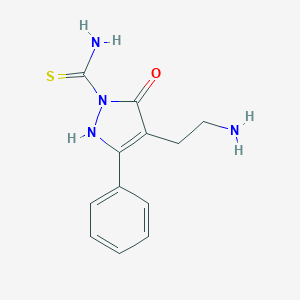

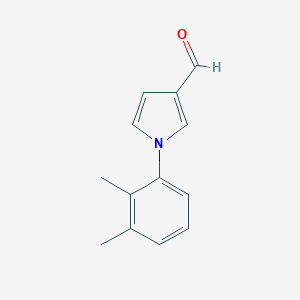

![molecular formula C18H16N2O B113202 2-Amino-5-[3-(benzyloxy)phenyl]pyridine CAS No. 889951-20-6](/img/structure/B113202.png)

2-Amino-5-[3-(benzyloxy)phenyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

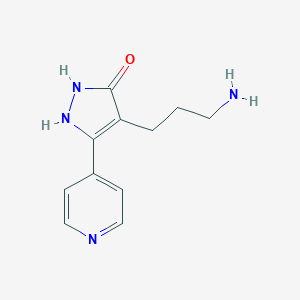

2-Amino-5-[3-(benzyloxy)phenyl]pyridine, also known as 5-(3-phenylmethoxyphenyl)pyridin-2-amine, is a chemical compound with the molecular formula C18H16N2O . It has a molecular weight of 276.33 .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine consists of a pyridine ring attached to a phenyl ring through a benzyloxy (benzyl ether) group . The InChI code for this compound is 1S/C18H16N2O/c19-18-10-9-16(12-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20) .Physical And Chemical Properties Analysis

2-Amino-5-[3-(benzyloxy)phenyl]pyridine has a molecular weight of 276.33 and a molecular formula of C18H16N2O . It has a complexity of 304 and a topological polar surface area of 48.1Ų . It also has a rotatable bond count of 4 .Scientific Research Applications

1. Medicinal Chemistry: Anticancer Agents

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” is used in the synthesis of benzimidazole derivatives, which have potential anticancer properties .

- Method : The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

- Results : The structure-activity relationship (SAR) analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines showed that the presence of certain groups on the benzimidazole scaffold influenced the anticancer activity .

2. Spectroscopy

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” (2ABP) has been studied for its spectral characteristics in solvents of different polarity, pH, and β-cyclodextrin (β-CD) .

- Method : The study involved examining the spectral characteristics of 2ABP in different conditions .

- Results : The results of this study were not specified in the source .

3. Chemical Synthesis: Suzuki–Miyaura Coupling

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” may be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : The specific results of this application were not specified in the source .

4. Material Science: Manufacturing

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” is used in the manufacturing of various materials due to its unique chemical properties .

- Method : The specific methods of application or experimental procedures were not specified in the source .

- Results : The specific results of this application were not specified in the source .

5. Chemical Synthesis: Boron Reagents

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” may be used in the selection of boron reagents for Suzuki–Miyaura coupling .

- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : The specific results of this application were not specified in the source .

6. Material Science: Manufacturing

- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” is used in the manufacturing of various materials due to its unique chemical properties .

- Method : The specific methods of application or experimental procedures were not specified in the source .

- Results : The specific results of this application were not specified in the source .

properties

IUPAC Name |

5-(3-phenylmethoxyphenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-18-10-9-16(12-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMZJBTPNAXJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602512 |

Source

|

| Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-[3-(benzyloxy)phenyl]pyridine | |

CAS RN |

889951-20-6 |

Source

|

| Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

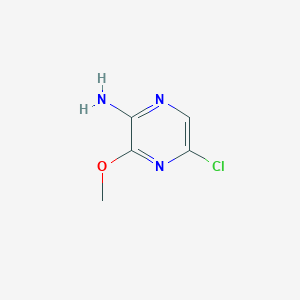

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)